Cas no 1257-08-5 ((-)-Epicatechin gallate)

(-)-Epicatechin gallate is a naturally occurring flavanol glycoside compound exhibiting potent antioxidant properties. Its key advantages include enhanced free radical scavenging capabilities and improved cellular protection against oxidative stress. This compound may be beneficial in applications seeking to mitigate oxidative damage and promote overall health and well-being.
(-)-Epicatechin gallate structure
(-)-Epicatechin gallate structure
Product Name:(-)-Epicatechin gallate
CAS No:1257-08-5
MF:C22H18O10
MW:442.372327327728
MDL:MFCD00075936
CID:41122
PubChem ID:135727012
Update Time:2025-12-09

(-)-Epicatechin gallate Chemical and Physical Properties

Names and Identifiers

    • (-)-Epicatechin gallate
    • ECG
    • BENZOIC ACID, 3,4,5-TRIHYDROXY-, 2-(3,4-DIHYDROXYPHENYL)-3,4-DIHYDRO-5,7-DIHYDROXY-2H-1-BENZOPYRAN-3-YL ESTER, (2R-CIS)-
    • EPICATECHIN GALLATE
    • EPICATECHIN GALLATE, (-)-
    • (-)-ECG
    • (-)-CIS-3,3',4',5,7-PENTAHYDROXYFLAVANE 3-GALLATE
    • (-)-CIS-2-(3,4-DIHYDROXYPHENYL)-3,4-DIHYDRO-1(2H)-BENZOPYRAN-3,5,7-TRIOL 3-GALLATE
    • (2R,3R)-2-(3,4-DIHYDROXYPHENYL)-3,4-DIHYDRO-1(2H)-BENZOPYRAN-3,5,7-TRIOL 3-(3,4,5-TRIHYDROXYBENZOATE)
    • Epicatechin gallate(ECG)
    • EPICATECHIN GALLATE, (-)-(P)
    • EPICATECHIN GALLATE, (-)-(P) PrintBack
    • (-)-Epicatechin 3-O-gallate
    • (−)-Epicatechin gallate
    • (?)-Epicatechin gallate,from green tea
    • 5-Ethyl-2-picoline
    • (-)-cis-3,3′,4′,5,7-Pentahydroxyflavane 3-gallate
    • [ "ECG" ]
    • (-)-Epicatechin gallate/ECG
    • rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate
    • Spectrum5_000080
    • DTXSID70925231
    • EPICATECHINGALLATE, L-
    • SDCCGMLS-0066549.P001
    • epicatechin gallate (ECG)
    • CHEMBL36327
    • (?)-Epicatechin 3-gallate
    • BDBM50153015
    • epi-Catechin 3-O-gallate
    • SpecPlus_000275
    • MFCD00075936
    • MEGxp0_000810
    • (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate
    • AKOS015965216
    • (-)-EPI CATECHIN-3-O-GALLATE
    • BRD-K50660797-001-03-6
    • Benzoic acid, 3,4,5-trihydroxy-, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7- dihydroxy-2H-1-benzopyran-3-yl ester, (-)-cis-
    • (-)-epicatechingallate
    • (-) epicatechin gallate
    • SCHEMBL39047
    • [(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
    • KBio2_005930
    • KBioGR_001980
    • EPICATECHIN 3-O-GALLATE
    • KBio1_001315
    • Spectrum2_000165
    • NSC 636594
    • KBio3_001132
    • SR-05000002675
    • KBioSS_000794
    • (-)-Epicatechin-3-O-gallate
    • 1ST40120
    • DivK1c_006371
    • NCGC00179135-01
    • epicatechin gallate, (2R-cis)-isomer
    • Spectrum3_000246
    • CCG-38376
    • SPBio_000029
    • GTPL12462
    • 3,4,5-Trihydroxy-benzoic acid (2R,3R)-2-(3,4-dihydroxy-phenyl)-5,7-dihydroxy-chroman-3-yl ester
    • 3-Gallate(-)-Epicatechol
    • KBio2_003362
    • Q5382492
    • BRD-K50660797-001-01-0
    • LMPK12020090
    • AM84365
    • NSC-636594
    • epicatechin monogallate
    • NSC636594
    • (-)EPICATECHIN GALLATE
    • AS-15722
    • L-ECG
    • CHEBI:70255
    • BSPBio_001632
    • Epicatechin-3-galloyl ester
    • Epicatechin 3-gallate
    • UNII-92587OVD8Z
    • Epicatechol, gallate
    • Teatannin
    • s3925
    • Spectrum_000314
    • epicatechin-gallate-(-)
    • Spectrum4_001540
    • epicatechin-3-O-gallate
    • Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester
    • Epicatechin gallate, primary pharmaceutical reference standard
    • Epicatechol, 3-gallate, (-)-
    • EPICATECHOL 3-GALLATE
    • SR-05000002675-1
    • 1257-08-5
    • 3,4,5-Trihydroxy-benzoic acid 2-(3,4-dihydroxy-phenyl)-5,7-dihydroxy-chroman-3-yl ester
    • 3-O-Galloylepicatechin
    • NCGC00179135-02
    • (-)-Epicatechin-3-gallate
    • HY-N0002
    • Q-200002
    • (-)-Epicatechin gallate, >=98% (HPLC), from green tea
    • CS-3761
    • L-Epicatechin gallate
    • (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate
    • E0890
    • (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate
    • (-)epicatechingallate
    • (-)-Epicatechin 3-gallate
    • NS00094557
    • AC-6037
    • KBio2_000794
    • 92587OVD8Z
    • SPECTRUM210238
    • [(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-chroman-3-yl] 3,4,5-trihydroxybenzoate
    • ConMedNP.1826
    • catechin-3-O-gallate
    • ent-Epicatechin 3-O-gallate
    • ent-Catechin 3-O-gallate
    • Catechin 3-O-gallate
    • C22H18O10
    • BRD-K50660797-001-04-4
    • BRD-K50660797-001-05-1
    • C22594
    • MDL: MFCD00075936
    • Inchi: 1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21-/m1/s1
    • InChI Key: LSHVYAFMTMFKBA-TZIWHRDSSA-N
    • SMILES: O1C2C=C(C=C(C=2C[C@H]([C@H]1C1C=CC(=C(C=1)O)O)OC(C1C=C(C(=C(C=1)O)O)O)=O)O)O

Computed Properties

  • Exact Mass: 442.09000
  • Monoisotopic Mass: 442.08999677 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 4
  • Complexity: 649
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 442.4
  • XLogP3: 1.5
  • Surface Charge: 0
  • Tautomer Count: 998
  • Topological Polar Surface Area: 177

Experimental Properties

  • Color/Form: Powder
  • Density: 1.8000
  • Melting Point: 255°C(lit.)
  • Boiling Point: 920.9°C at 760 mmHg
  • Solubility: 36.86 mg/L @ 25 °C (est)
  • Water Partition Coefficient: Soluble in water, acetone, DMSO, methanol.
  • PSA: 177.14000
  • LogP: 2.52760
  • Sensitiveness: Sensitive to heat
  • Solubility: Not determined

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Amadis Chemical Company Limited
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(CAS:1257-08-5)(-)-Epicatechin gallate
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(CAS:1257-08-5)ECG
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(-)-Epicatechin gallate Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

(-)-Epicatechin gallate Related Literature

Additional information on (-)-Epicatechin gallate

Professional Introduction to Compound with CAS No. 1257-08-5 and Product Name (-)-Epicatechin gallate

Compound with CAS No. 1257-08-5, also known as (-)-Epicatechin gallate, is a polyphenolic compound that has garnered significant attention in the field of chemobiomedicine due to its remarkable biological activities and potential therapeutic applications. This compound, a derivative of epicatechin, is renowned for its potent antioxidant, anti-inflammatory, and anticarcinogenic properties, making it a subject of extensive research in both academic and industrial settings.

The chemical structure of (-)-Epicatechin gallate consists of a flavanol structure with a gallate moiety attached to the 3-position of the B-ring. This unique arrangement imparts enhanced stability and bioactivity compared to its parent compound, epicatechin. The presence of multiple hydroxyl groups and the gallate ester significantly contributes to its strong chelating ability, which is pivotal in neutralizing reactive oxygen species (ROS) and mitigating oxidative stress.

In recent years, (-)-Epicatechin gallate has been extensively studied for its potential role in neuroprotection. Research has demonstrated that this compound can cross the blood-brain barrier and exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that (-)-Epicatechin gallate can inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease, by modulating various signaling pathways involved in neuroinflammation and oxidative stress.

The anti-inflammatory properties of (-)-Epicatechin gallate have also been extensively documented. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1beta (IL-1beta), and interleukin-6 (IL-6). These effects are mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are central to the inflammatory response. Additionally, (-)-Epicatechin gallate has been found to reduce the expression of adhesion molecules on endothelial cells, thereby inhibiting leukocyte adhesion and subsequent inflammation.

In the realm of anticancer research, (-)-Epicatechin gallate has shown promising results in multiple preclinical studies. Its ability to induce apoptosis in cancer cells while sparing normal cells has made it an attractive candidate for cancer therapy. Mechanistic studies have revealed that (-)-Epicatechin gallate can activate caspase-dependent and caspase-independent apoptosis pathways by disrupting mitochondrial function and enhancing the production of reactive oxygen species within cancer cells.

The chemopreventive potential of (-)-Epicatechin gallate has also been explored in various cancer models. It has been shown to inhibit the initiation and promotion stages of carcinogenesis by modulating key molecular targets such as cyclins, cyclin-dependent kinases (CDKs), and microRNA expression. These effects collectively contribute to the suppression of tumor growth and progression.

Beyond its biological activities, the pharmacokinetic profile of (-)-Epicatechin gallate has been a subject of interest. While its bioavailability is relatively low due to rapid metabolism, recent advancements in formulation technology have aimed at enhancing its delivery and efficacy. Nanoparticle-based delivery systems, lipid nanoparticles, and prodrugs have been developed to improve the stability and bioavailability of this compound, thereby increasing its therapeutic potential.

The role of (-)-Epicatechin gallate in metabolic health has also emerged as an area of active research. Studies have indicated that this compound can improve insulin sensitivity by enhancing glucose uptake in adipocytes and muscle cells. Additionally, it has been shown to modulate lipid metabolism by inhibiting cholesterol synthesis and promoting fatty acid oxidation. These effects make it a promising candidate for managing metabolic syndromes such as obesity and type 2 diabetes.

In conclusion, (-)-Epicatechin gallate, with its CAS No. 1257-08-5, represents a multifaceted compound with significant therapeutic potential across various domains of health and disease. Its potent antioxidant, anti-inflammatory, anticarcinogenic, neuroprotective, and metabolic benefits make it a valuable asset in modern medicine. Ongoing research continues to uncover new mechanisms and applications for this remarkable polyphenol, further solidifying its position as a cornerstone in chemobiomedicine.

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Amadis Chemical Company Limited
(CAS:1257-08-5)(-)-Epicatechin gallate
A805419
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):153.0/382.0/1338.0
Email
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:1257-08-5)(-)-Epicatechingallate
CRN0848
Purity:≥98%
Quantity:5mg/20mg/50mg
Price ($):Inquiry
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